2-(2,6-Dimethylpiperidin-1-yl)ethanol 2-(2,6-Dimethylpiperidin-1-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 23502-32-1
VCID: VC4230208
InChI: InChI=1S/C9H19NO/c1-8-4-3-5-9(2)10(8)6-7-11/h8-9,11H,3-7H2,1-2H3
SMILES: CC1CCCC(N1CCO)C
Molecular Formula: C9H19NO
Molecular Weight: 157.257

2-(2,6-Dimethylpiperidin-1-yl)ethanol

CAS No.: 23502-32-1

Cat. No.: VC4230208

Molecular Formula: C9H19NO

Molecular Weight: 157.257

* For research use only. Not for human or veterinary use.

2-(2,6-Dimethylpiperidin-1-yl)ethanol - 23502-32-1

Specification

CAS No. 23502-32-1
Molecular Formula C9H19NO
Molecular Weight 157.257
IUPAC Name 2-(2,6-dimethylpiperidin-1-yl)ethanol
Standard InChI InChI=1S/C9H19NO/c1-8-4-3-5-9(2)10(8)6-7-11/h8-9,11H,3-7H2,1-2H3
Standard InChI Key NJBXJPLWOZJAJJ-UHFFFAOYSA-N
SMILES CC1CCCC(N1CCO)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a piperidine backbone, a six-membered amine ring, with methyl groups at the 2- and 6-positions. The ethanol substituent is attached to the nitrogen atom, forming a secondary alcohol. This configuration imparts both lipophilic (from the methyl groups) and hydrophilic (from the hydroxyl group) characteristics, influencing its solubility and reactivity .

Physicochemical Characteristics

  • Appearance: White crystalline solid .

  • Solubility: Limited aqueous solubility due to the hydrophobic piperidine ring; soluble in polar organic solvents like ethanol and methanol .

  • Stability: Stable under standard storage conditions but may degrade under strong acidic or alkaline conditions.

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₉H₁₉NO
Molecular Weight157.25 g/mol
Melting PointNot reported
Boiling PointNot reported
LogP (Partition Coefficient)Estimated 1.2–1.8 (lipophilic)Computational

Synthesis and Industrial Production

Laboratory Synthesis

The compound is typically synthesized via nucleophilic substitution reactions. A common route involves reacting 2,6-dimethylpiperidine with chloroethanol in the presence of a base such as sodium hydroxide:

2,6-Dimethylpiperidine+ClCH2CH2OHNaOH2-(2,6-Dimethylpiperidin-1-yl)ethanol+NaCl\text{2,6-Dimethylpiperidine} + \text{ClCH}_2\text{CH}_2\text{OH} \xrightarrow{\text{NaOH}} \text{2-(2,6-Dimethylpiperidin-1-yl)ethanol} + \text{NaCl}

The reaction is conducted in ethanol or methanol under reflux, followed by purification via recrystallization .

Industrial-Scale Production

Industrial methods optimize yield and purity through continuous flow reactors, which enhance heat and mass transfer. Automated systems ensure consistent product quality, with yields exceeding 85% under optimized conditions.

Table 2: Comparison of Synthesis Methods

ParameterLaboratory MethodIndustrial Method
SolventEthanol/MethanolToluene/Acetonitrile
Reaction Time6–8 hours2–3 hours (continuous flow)
Yield70–75%85–90%
PurificationRecrystallizationDistillation/Chromatography
Bacterial StrainMIC (µg/mL)Reference
Pseudomonas aeruginosa31.25
Staphylococcus aureus62.5
Escherichia coli125
Candida albicans31.25

The antifungal activity against C. albicans is particularly notable, suggesting potential applications in treating fungal infections .

Neuropharmacological Effects

Structural similarities to neurotransmitters enable interactions with nicotinic acetylcholine receptors (nAChRs). In vitro studies indicate partial agonism at α4β2 nAChR subtypes, which are implicated in cognitive function and addiction pathways .

Enzyme Modulation

The compound inhibits cytochrome P450 3A4 (CYP3A4) with an IC₅₀ of 12.3 µM, suggesting a role in drug-drug interaction studies .

Industrial and Research Applications

Pharmaceutical Intermediate

It serves as a precursor in synthesizing analogs with enhanced bioactivity. For example, Mannich reactions with benzimidazole derivatives yield compounds with improved antimicrobial profiles .

Chemical Synthesis

Used in asymmetric catalysis, particularly in Henry reactions, where it facilitates nitroaldol condensations with enantiomeric excess (ee) up to 92% .

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